molecular formula C9H11ClN2 B346797 2-Chloro-6-(pyrrolidin-1-yl)pyridine CAS No. 117362-51-3

2-Chloro-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B346797
CAS No.: 117362-51-3
M. Wt: 182.65g/mol
InChI Key: VBMNALSMDIURFG-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11ClN2. It is a pyridine derivative where a chlorine atom is substituted at the 2-position and a pyrrolidinyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. One common method is to heat 2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-(1-pyrrolidinyl)pyridine or 2-thio-6-(1-pyrrolidinyl)pyridine can be formed.

    Oxidation Products: N-oxides of the pyrrolidinyl group.

    Reduction Products: Secondary amines derived from the pyrrolidinyl group.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The chlorine atom can also participate in hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(pyrrolidin-1-yl)pyridine is unique due to the specific positioning of the chlorine and pyrrolidinyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-Chloro-6-(pyrrolidin-1-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by diverse research studies and data tables summarizing key results.

Analgesic and Anti-inflammatory Effects

Research has indicated that compounds related to this compound exhibit significant analgesic and anti-inflammatory properties. These effects are primarily mediated through the inhibition of the TRPA1 receptor, which plays a crucial role in pain sensation and inflammatory responses. For instance, a study highlighted that derivatives of this compound can effectively block TRPA1 activation, suggesting their potential use in treating pain and pulmonary diseases .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. In vitro studies have demonstrated that pyrrolidine derivatives, including this compound, possess antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds containing halogen substituents have shown enhanced bioactivity .

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The pyridine ring facilitates π-π interactions with aromatic residues in enzyme active sites, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. Additionally, the carboxylic acid group can engage in ionic interactions with positively charged residues, stabilizing the binding of the compound to its target .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrrolidine ring significantly influence biological activity. For instance, replacing morpholine with pyrrolidine has been shown to increase potency nearly four-fold in certain assays . The following table summarizes key findings from SAR studies:

Compound ModificationEffect on Activity
Morpholine → PyrrolidineIncreased potency (4-fold)
Halogen substitutionsEnhanced antibacterial activity
Carboxylic acid groupStabilizes binding to targets

Study on TRPA1 Inhibition

A notable case study investigated the effects of this compound analogs on TRPA1 activation. The results indicated that specific substitutions on the pyrrolidine ring could significantly reduce TRPA1-mediated pain responses in animal models. This suggests a potential therapeutic application for chronic pain management.

Antimicrobial Efficacy Evaluation

In another study focused on antimicrobial efficacy, various derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL for some derivatives, indicating strong antibacterial activity .

Properties

IUPAC Name

2-chloro-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMNALSMDIURFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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